molecular formula C8H5ClF4O3S B1407689 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzenesulfonyl chloride CAS No. 1706435-15-5

2-Fluoro-5-methoxy-3-(trifluoromethyl)benzenesulfonyl chloride

Cat. No. B1407689
CAS RN: 1706435-15-5
M. Wt: 292.64 g/mol
InChI Key: OTELCLLTTDZQPW-UHFFFAOYSA-N
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Description

2-Fluoro-5-methoxy-3-(trifluoromethyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C8H6ClF4O3S. It has a molecular weight of 274.65 . This compound is a solid at ambient temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6ClF3O3S/c1-15-6-3-2-5 (8 (10,11)12)4-7 (6)16 (9,13)14/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.

Scientific Research Applications

1. Synthesis of Novel Copolymers

Kharas et al. (2017) explored the use of 2-fluoro-5-methoxy and related compounds in synthesizing novel copolymers with styrene. These monomers were prepared through Knoevenagel condensation and then copolymerized with styrene using radical initiation. The copolymers were analyzed using various techniques like IR, NMR, GPC, DSC, and TGA, revealing their structural properties and thermal decomposition characteristics (Kharas et al., 2017).

2. Synthesis of Fluorinated Heterocyclic Compounds

Shi et al. (1996) utilized derivatives of 2-fluoro-5-methoxy in the synthesis of various fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones. They showcased how different cyclization partners and conditions could lead to diverse products, illustrating the versatility of these fluorinated compounds in heterocyclic compound synthesis (Shi, Wang, & Schlosser, 1996).

3. Electrophilic Cyclization in Organic Synthesis

Li et al. (2021) reported the use of compounds including 2-fluoro-5-methoxy in the divergent synthesis of chalcogenylated quinolinones and spiro[4,5]trienones. They highlighted how the electrophilic cyclization of N-arylpropynamides mediated by diselenides/disulfides and PhICl2 could be influenced by different substituents, leading to alternative cyclization pathways (Li et al., 2021).

4. Development of Anti-Inflammatory Agents

In a study by Ramaprasad et al. (2013), derivatives of 2-fluoro-5-methoxy were synthesized and evaluated for their anti-inflammatory, analgesic, and antimicrobial activities. These compounds demonstrated significant biological activities, suggesting their potential in pharmaceutical applications (Ramaprasad, Kalluraya, Kumar, & Mallya, 2013).

Safety and Hazards

This compound is considered hazardous. It has been assigned the signal word “Danger” and is associated with Hazard Statement H314, which indicates that it causes severe skin burns and eye damage .

Biochemical Analysis

Biochemical Properties

2-Fluoro-5-methoxy-3-(trifluoromethyl)benzenesulfonyl chloride plays a crucial role in biochemical reactions, particularly in the synthesis of complex pharmaceutical compounds. It interacts with various enzymes and proteins, facilitating the formation of novel compounds with potential therapeutic applications. For instance, it can be used to synthesize potent inhibitors of specific enzymes, such as cathepsin S . The interactions between this compound and these biomolecules are typically characterized by covalent bonding, leading to the formation of stable complexes.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the activity of key signaling molecules, leading to changes in cellular responses. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the production of specific proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. This binding often involves covalent interactions, leading to the formation of stable enzyme-inhibitor complexes. Additionally, this compound can influence gene expression by interacting with DNA or RNA, thereby modulating the transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in alterations in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can influence metabolic flux and alter the levels of specific metabolites, thereby affecting overall cellular metabolism . Understanding these metabolic pathways is essential for elucidating the compound’s role in biochemical processes and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution and accumulation within cells can influence its activity and efficacy, making it important to study these processes in detail.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and its effects on cellular processes.

properties

IUPAC Name

2-fluoro-5-methoxy-3-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF4O3S/c1-16-4-2-5(8(11,12)13)7(10)6(3-4)17(9,14)15/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTELCLLTTDZQPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)S(=O)(=O)Cl)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901168953
Record name Benzenesulfonyl chloride, 2-fluoro-5-methoxy-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901168953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1706435-15-5
Record name Benzenesulfonyl chloride, 2-fluoro-5-methoxy-3-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1706435-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonyl chloride, 2-fluoro-5-methoxy-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901168953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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